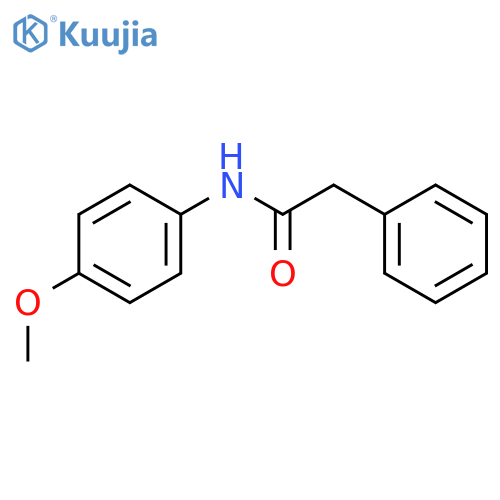

Cas no 50916-21-7 (Benzeneacetamide, N-(4-methoxyphenyl)-)

Benzeneacetamide, N-(4-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- Benzeneacetamide, N-(4-methoxyphenyl)-

- 2-Phenyl-N-(4-methoxyphenyl)acetamide

- N-(4-methoxyphenyl)-2-phenylacetamide

- LZSPYXRRVCVACQ-UHFFFAOYSA-N

- CHEMBL1423054

- Acetamide, N-(4-methoxyphenyl)-2-phenyl-

- N-(4-Methoxy-phenyl)-2-phenyl-acetamide

- Z28138978

- HMS566F14

- AKOS000533259

- Maybridge1_008748

- HMS2378B21

- SMR000119087

- MLS000121638

- Oprea1_438888

- AURORA KA-8043

- DTXSID60336291

- SCHEMBL6171613

- CS-0294214

- 50916-21-7

-

- インチ: InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17)

- InChIKey: LZSPYXRRVCVACQ-UHFFFAOYSA-N

- SMILES: COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

計算された属性

- 精确分子量: 241.11035

- 同位素质量: 241.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 18

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- XLogP3: 3

じっけんとくせい

- PSA: 38.33

Benzeneacetamide, N-(4-methoxyphenyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1261273-100mg |

2-Phenyl-N-(4-methoxyphenyl)acetamide |

50916-21-7 | 98% | 100mg |

$460 | 2024-06-06 | |

| A2B Chem LLC | AG55098-100mg |

2-Phenyl-N-(4-methoxyphenyl)acetamide |

50916-21-7 | 98% | 100mg |

$325.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364884-50mg |

n-(4-Methoxyphenyl)-2-phenylacetamide |

50916-21-7 | 98% | 50mg |

¥724.00 | 2024-05-11 | |

| eNovation Chemicals LLC | Y1261273-100mg |

2-Phenyl-N-(4-methoxyphenyl)acetamide |

50916-21-7 | 98% | 100mg |

$480 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1261273-50mg |

2-Phenyl-N-(4-methoxyphenyl)acetamide |

50916-21-7 | 98% | 50mg |

$265 | 2023-09-04 | |

| A2B Chem LLC | AG55098-50mg |

2-Phenyl-N-(4-methoxyphenyl)acetamide |

50916-21-7 | 98% | 50mg |

$163.00 | 2023-12-30 | |

| eNovation Chemicals LLC | Y1261273-100mg |

2-Phenyl-N-(4-methoxyphenyl)acetamide |

50916-21-7 | 98% | 100mg |

$480 | 2025-02-28 |

Benzeneacetamide, N-(4-methoxyphenyl)- 関連文献

-

Guoli Shen,Haojie Liu,Jingchao Chen,Zhenxiu He,Yongyun Zhou,Lin Wang,Yang Luo,Zhimin Su,Baomin Fan Org. Biomol. Chem. 2021 19 3601

-

Marta Feroci,Isabella Chiarotto,Monica Orsini,Achille Inesi Chem. Commun. 2010 46 4121

Benzeneacetamide, N-(4-methoxyphenyl)-に関する追加情報

Benzeneacetamide, N-(4-methoxyphenyl)- (CAS No. 50916-21-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Benzeneacetamide, N-(4-methoxyphenyl)-, identified by its Chemical Abstracts Service (CAS) number 50916-21-7, is a significant compound in the realm of chemical and pharmaceutical research. This amide derivative of benzeneacetic acid features a methoxy-substituted phenyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various biological applications. The unique structural properties of this compound have garnered interest among researchers exploring novel therapeutic agents and advanced material formulations.

The molecular structure of Benzeneacetamide, N-(4-methoxyphenyl)- consists of a benzene ring substituted with a methoxy group at the para position relative to the acetamide moiety. This configuration imparts distinct electronic and steric characteristics, influencing its reactivity and interaction with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (acetamide) groups creates a balance that makes the compound an attractive scaffold for drug design.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting specific enzymes and receptors involved in metabolic and signaling pathways. Benzeneacetamide, N-(4-methoxyphenyl)- has been explored as a lead compound in this context due to its ability to modulate the activity of enzymes such as kinases and phosphodiesterases. Preliminary studies have demonstrated its potential in inhibiting pathways associated with inflammation and cancer progression, although further research is required to fully elucidate its mechanism of action.

One of the most compelling aspects of Benzeneacetamide, N-(4-methoxyphenyl)- is its synthetic accessibility. The compound can be readily prepared through classical organic reactions such as nucleophilic acyl substitution or reductive amination, allowing for scalable production and modification. This accessibility is crucial for medicinal chemists who need to rapidly iterate on molecular structures to optimize potency and selectivity.

The role of computational chemistry has become indispensable in the modern drug discovery process. Advanced computational methods, including molecular docking and quantum mechanical calculations, have been employed to predict the binding affinity of Benzeneacetamide, N-(4-methoxyphenyl)- to various biological targets. These studies have provided valuable insights into the interactions between the compound and its intended receptors, guiding experimental efforts towards more effective derivatives.

Moreover, the environmental impact of chemical synthesis has prompted researchers to explore greener methodologies for producing compounds like Benzeneacetamide, N-(4-methoxyphenyl)-. Catalytic processes that minimize waste and energy consumption are being actively investigated. For instance, transition metal-catalyzed reactions have shown promise in facilitating the formation of the amide bond without harsh conditions, aligning with sustainable chemistry principles.

The biological activity of this compound has also been examined in vitro using cell-based assays. These assays have revealed that derivatives of Benzeneacetamide, N-(4-methoxyphenyl)- exhibit notable effects on cell proliferation and apoptosis. Such findings have opened avenues for exploring its potential in treating conditions characterized by uncontrolled cell growth or impaired programmed cell death.

In conclusion, Benzeneacetamide, N-(4-methoxyphenyl)- (CAS No. 50916-21-7) represents a fascinating subject of study in chemical biology and drug development. Its structural features offer opportunities for designing molecules with tailored biological activities, while its synthetic tractability ensures that it remains a viable candidate for further exploration. As research continues to uncover new therapeutic targets and innovative synthetic strategies, compounds like this will undoubtedly play a pivotal role in advancing medical science.

50916-21-7 (Benzeneacetamide, N-(4-methoxyphenyl)-) Related Products

- 14090-85-8(3-Methanesulfinylpropanoic acid)

- 154539-51-2(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-amine)

- 135207-10-2(4-(chloromethyl)-2-cyclopropylthiazole hydrochloride)

- 1558408-66-4(Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate)

- 1804777-94-3(4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)

- 1807069-66-4(2-Chloro-6-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde)

- 2228719-30-8(2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)

- 2137980-54-0(2-(ethylamino)-1-1-(methoxymethyl)-4-methyl-1H-pyrazol-5-ylethan-1-ol)

- 1361655-10-8(3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol)

- 2172526-72-4(2,4-dimethyl-7-azaspiro5.6dodecan-8-one)